molecular formula C20H25N5O2S B10977817 2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide

2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B10977817
M. Wt: 399.5 g/mol
InChI Key: DSTHKYRDITVODS-UHFFFAOYSA-N
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Description

2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a diethylamino group, and a furan ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Diethylamino Group: The diethylamino group is usually introduced through a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the diethylamino group.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, where a thiol reacts with a suitable electrophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a potential candidate for drug development and molecular biology studies.

Medicine

In medicine, the compound could be explored for its pharmacological properties

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding and π-π interactions, while the diethylamino group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-({5-[4-(diethylamino)phenyl]-4-prop-2-enyl-1,2,4-triazol-3-yl}sulfanyl)acetamide: Similar structure but with a prop-2-enyl group instead of a methyl group.

    4-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)butanamide: Similar structure but with a butanamide group instead of an acetamide group.

Uniqueness

The uniqueness of 2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, triazole ring, and diethylamino group in a single molecule provides a versatile platform for various applications in research and industry.

properties

Molecular Formula

C20H25N5O2S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[5-[4-(diethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H25N5O2S/c1-4-25(5-2)16-10-8-15(9-11-16)19-22-23-20(24(19)3)28-14-18(26)21-13-17-7-6-12-27-17/h6-12H,4-5,13-14H2,1-3H3,(H,21,26)

InChI Key

DSTHKYRDITVODS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NCC3=CC=CO3

Origin of Product

United States

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